6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by the presence of a difluoromethyl group attached to a dihydrobenzodioxine ring
Mechanism of Action
Target of Action
Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the biosynthesis of polyamines .
Mode of Action
Compounds with similar structures, such as dfmo, act as irreversible inhibitors of their target enzymes . They bind to the active site of the enzyme and prevent it from catalyzing its normal reactions.
Biochemical Pathways
Inhibitors of odc like dfmo affect the polyamine biosynthetic pathway . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Pharmacokinetics
Fluorine substitution in similar compounds has been reported to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Compounds that inhibit odc, like dfmo, can lead to a decrease in polyamine levels, affecting cell differentiation and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethylborates . The reaction conditions often include the use of oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8) to generate difluoromethyl radicals, which then react with the aromatic ring .
Industrial Production Methods: Industrial production of 6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine may involve large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like Ag2O and K2S2O8, reducing agents, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of functionalized benzodioxine derivatives .
Scientific Research Applications
6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-(Difluoromethyl)phenanthridine: This compound shares the difluoromethyl group but has a different core structure, leading to distinct properties and applications.
Difluoromethylated quinones: These compounds also contain the difluoromethyl group and are used in various chemical and biological studies.
Uniqueness: 6-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific ring structure combined with the difluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZQQPTRCHBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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